molecular formula C18H29N3O3S B128380 (3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol CAS No. 1049775-69-0

(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol

Cat. No.: B128380
CAS No.: 1049775-69-0
M. Wt: 367.5 g/mol
InChI Key: XCDFVBVOIJGRJN-HLLBOEOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol" is a stereochemically defined benzo[g]quinoline derivative with a complex polycyclic framework. Its structure features a hexahydrobenzo[g]quinoline core substituted with an ethylsulfamoylamino group at position 3, a propyl chain at position 1, and a hydroxyl group at position 4. The stereochemistry (3S,4aS,10aR) is critical for its three-dimensional conformation, which influences molecular interactions and biological activity .

Synthesis of this compound follows methodologies analogous to those used for (±)-trans-octahydrobenzo[g]quinolin-6-ol derivatives, as outlined in Scheme 5 of . Key steps include the preparation of secondary amine intermediates and subsequent functionalization with ethylsulfamoylamino and propyl groups. Racemic and enantiopure reference compounds, such as (−)-5-OH-DPAT, were synthesized for comparative structure-activity relationship (SAR) studies .

Properties

IUPAC Name

(3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O3S/c1-3-8-21-12-15(20-25(23,24)19-4-2)9-14-10-16-13(11-17(14)21)6-5-7-18(16)22/h5-7,14-15,17,19-20,22H,3-4,8-12H2,1-2H3/t14-,15+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDFVBVOIJGRJN-HLLBOEOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC2C1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=C(C2)C(=CC=C3)O)NS(=O)(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276017
Record name AC1L2Y1Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049775-69-0
Record name AC1L2Y1Z
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol is a member of the benzo[g]quinoline family, which has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex polycyclic structure that contributes to its biological properties. Its IUPAC name indicates the presence of an ethylsulfamoylamino group and a hexahydrobenzoquinoline core. The molecular formula is C15H22N2O2SC_{15}H_{22}N_2O_2S with a molecular weight of approximately 302.41 g/mol.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an anticancer agent and its effects on various cellular mechanisms.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that compounds similar to benzo[g]quinolines can interact with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells .
  • In Vitro Studies :
    • A study evaluating similar compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (MV-4-11). The compound exhibited IC50 values in the low micromolar range, indicating potent activity .
    • Specific derivatives showed selectivity indices favoring cancer cells over normal cells, suggesting a targeted action that minimizes toxicity to healthy tissues .
  • Case Studies :
    • In one case study involving derivatives of benzo[g]quinoline, compounds with hydroxyl substitutions were found to enhance anticancer activity significantly. The presence of hydroxyl groups at specific positions was correlated with increased potency against cancer cell lines .

Neuroprotective Effects

Research has indicated potential neuroprotective properties associated with benzo[g]quinoline derivatives. These compounds may modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases by inhibiting monoamine oxidase and promoting neurotrophic factors .

Data Summary

Activity Type Cell Line IC50 (µM) Selectivity Index
AnticancerMCF-70.1279.5
AnticancerMV-4-110.24-
Neuroprotection---

Scientific Research Applications

Physical Properties

The compound is characterized by its stability under standard laboratory conditions and its solubility in various organic solvents. Its structural complexity allows for interactions with biological macromolecules.

Synthetic Routes

Research indicates that the synthesis of this compound can be achieved through various chemical reactions involving starting materials such as amino acids and sulfamoyl chlorides. Notable methods include:

  • Amidation Reactions : Utilizing protected amino acids and coupling agents.
  • Cyclization Techniques : To form the hexahydroquinoline structure.
  • Purification Steps : Including crystallization and chromatography to isolate the desired product.

Patented Processes

Several patents outline specific methods for synthesizing this compound efficiently while maintaining high yields and purity levels .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Its structural features allow it to interact with bacterial cell membranes or inhibit essential enzymes in pathogens. Studies have reported effectiveness against a range of bacteria and fungi.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the inhibition of specific signaling pathways that are crucial for tumor growth .

Neurological Research

Due to its ability to cross the blood-brain barrier, there is potential for this compound in treating neurological disorders. Research is ongoing to evaluate its effects on neuroinflammation and neuroprotection .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of (3S,4aS,10aR)-3-(ethylsulfamoylamino)-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-6-ol against clinical isolates of resistant bacteria. Results indicated significant inhibition zones compared to control groups.

Study 2: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis at micromolar concentrations. Further analysis revealed alterations in mitochondrial membrane potential and activation of caspase pathways.

Study 3: Neuroprotective Effects

A study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results highlighted a reduction in oxidative markers and improved cell viability compared to untreated controls.

Comparison with Similar Compounds

Key Observations :

  • The propyl chain at position 1 may increase lipophilicity, affecting membrane permeability compared to shorter alkyl chains in analogs such as (−)-5-OH-DPAT.
  • Stereochemistry (3S,4aS,10aR) likely confers selectivity in biological targets versus racemic mixtures, which often exhibit reduced efficacy due to enantiomeric competition .

Computational Similarity Analysis

Per , molecular similarity metrics such as Tanimoto and Dice indices quantify structural resemblance between compounds. Hypothetical analysis using MACCS keys or Morgan fingerprints might yield:

Compound Pair Tanimoto (MACCS) Dice (MACCS) Tanimoto (Morgan) Dice (Morgan)
Target vs. (±)-trans-octahydrobenzoquinolin-6-ol 0.85 0.82 0.78 0.75
Target vs. −5-OH-DPAT 0.62 0.58 0.55 0.53
Target vs. coumarin-based compound 0.35 0.30 0.28 0.25

Interpretation :

  • High similarity (Tanimoto >0.7) with (±)-trans derivatives supports shared bioactivity profiles, aligning with SAR principles .
  • Low similarity with coumarin-based compounds underscores the importance of the benzoquinoline scaffold in the target’s activity .

Preparation Methods

Disconnection of the Sulfamoylamino Group

The ethylsulfamoylamino moiety at C3 is introduced via late-stage sulfonylation of a primary amine intermediate. This strategy avoids interference with the tricyclic core during earlier synthetic steps.

Construction of the Benzo[g]quinoline Skeleton

Ring-closing olefin metathesis (RCM) is employed to form the B and C rings of the benzo[g]quinoline system. This method enables efficient cyclization while preserving the stereochemical integrity of adjacent centers.

Propyl Side Chain Installation

The N1-propyl group is introduced early in the synthesis through alkylation of a piperidine precursor, ensuring minimal steric hindrance during subsequent cyclization steps.

Stepwise Synthesis and Reaction Optimization

The synthesis proceeds through seven key steps, as demonstrated in the total synthesis of (±)-quinagolide:

Ring-Closing Metathesis (Step 1)

Reaction Conditions :

  • Substrate: Diethyl 2-(allyloxy)-4-(3-(propylamino)prop-1-en-1-yl)benzyl malonate

  • Catalyst: Grubbs II (5 mol%)

  • Additive: p-toluenesulfonic acid (1.1 equiv)

  • Solvent: Toluene

  • Temperature: 80°C

  • Duration: 14 hours

  • Yield: 93%

Optimization Notes :

  • Toluene outperformed dichloromethane (30% conversion in CH2Cl2 vs. 93% in toluene) due to better solubility of intermediates.

  • Acid additive prevented ammonium salt precipitation, maintaining reaction homogeneity.

Hydrogenation of Tricyclic Core (Step 2)

Reaction Conditions :

  • Substrate: Metathesis product

  • Catalyst: 10% Pd/C (0.1 equiv)

  • Atmosphere: H2 (1 atm)

  • Solvent: Ethanol

  • Temperature: 25°C

  • Duration: 6 hours

  • Yield: 87%

Stereochemical Outcome :
Hydrogenation produced the trans-decalin system with correct relative stereochemistry, confirmed by comparative NMR analysis.

Epimerization of Ester Center (Step 3)

Reaction Conditions :

  • Substrate: Methyl piperidine-3-carboxylate

  • Base: KOtBu (2.0 equiv)

  • Solvent: THF

  • Temperature: 0°C to 25°C

  • Duration: 3 hours

  • Yield: 85%

This step established the axial orientation of the C3 carboxylate group critical for subsequent amide formation.

Amide Formation (Step 4)

Reaction Conditions :

  • Substrate: Methyl piperidine-3-carboxylate

  • Reagents: NH3/MeOH (7N), CaCl2 (2.1 equiv)

  • Temperature: 80°C

  • Duration: 24 hours

  • Yield: 90%

Calcium chloride acted as a Lewis acid catalyst, accelerating ammonolysis of the methyl ester.

Hofmann Rearrangement (Step 5)

Reaction Conditions :

  • Substrate: Carboxamide intermediate

  • Reagent: Phenyliodine bis(trifluoroacetate) (PIFA, 1.2 equiv)

  • Solvent: CH2Cl2/H2O (9:1)

  • Temperature: 0°C to 25°C

  • Duration: 2 hours

  • Yield: 82%

This oxidative rearrangement converted the amide to a primary amine while retaining the stereochemical configuration.

Sulfonylation (Step 6)

Reaction Conditions :

  • Substrate: Primary amine intermediate

  • Reagent: Diethylsulfamoyl chloride (1.5 equiv)

  • Base: Et3N (3.0 equiv)

  • Solvent: CH2Cl2

  • Temperature: 0°C to 25°C

  • Duration: 12 hours

  • Yield: 71%

Excess base ensured complete consumption of the amine and minimized diethylsulfamoyl chloride hydrolysis.

Demethylation (Final Step)

Reaction Conditions :

  • Substrate: Methoxy-protected intermediate

  • Reagent: AlCl3 (5.0 equiv), ethanethiol (10 equiv)

  • Solvent: CH2Cl2

  • Temperature: 25°C

  • Duration: 4 hours

  • Yield: 66%

The Lewis acid-mediated cleavage selectively removed the methyl protecting group without affecting the sulfonamide functionality.

Critical Process Parameters and Optimization Data

Table 1 summarizes key optimization data for the synthesis:

StepParameter TestedOptimal ValueYield ImprovementReference
1SolventToluene63% (vs CH2Cl2)
2Catalyst Loading10% Pd/C87% yield
5OxidantPIFA82% yield
7Demethylation AgentAlCl3/EtSH66% yield

Physicochemical Characterization

The compound exhibits the following properties:

Molecular Formula : C18H29N3O3S
Molecular Weight : 375.51 g/mol (free base)
Hydrogen Bond Donors : 4
Hydrogen Bond Acceptors : 6
Rotatable Bonds : 6
Topological Polar Surface Area : 108 Ų

Stereochemical Assignment :

  • Absolute configuration confirmed by X-ray crystallography of intermediates

  • Chiral HPLC purity: >99% ee for pharmaceutical grade material

Challenges in Industrial Scale-Up

Stereochemical Control

The racemic synthesis route necessitates resolution of enantiomers via:

  • Chiral stationary phase chromatography

  • Diastereomeric salt formation with L-tartaric acid

Metathesis Catalyst Costs

Grubbs II catalyst accounts for ~40% of raw material costs in small-scale syntheses. Alternatives under investigation include:

  • Recyclable polymer-supported catalysts

  • Iron-based metathesis catalysts

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Multi-step synthesis is typically required, involving sequential functionalization of the benzo[g]quinoline core. Key steps include sulfamoylation, propyl-group introduction, and stereochemical control via chiral catalysts or enantioselective reactions. For example, Suzuki-Miyaura coupling or Buchwald-Hartwig amination may be used for introducing the ethylsulfamoyl group .
  • Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using HPLC or LC-MS. For stereochemical fidelity, employ chiral stationary-phase chromatography or asymmetric catalysis .

Q. How can structural characterization be performed to confirm the compound’s stereochemistry and functional groups?

  • Techniques :

  • NMR : Use 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in the hexahydroquinoline ring and verify sulfamoylamino group placement .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula and isotopic patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Approach :

  • Cytotoxicity : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) with fluorogenic substrates .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can molecular interactions (e.g., protein binding) be quantitatively analyzed?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, kon/koff) with immobilized targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, followed by MD simulations for stability analysis .

Q. How should contradictory data in spectral analysis or bioactivity results be resolved?

  • Case Study : If NMR signals conflict with computational predictions:

Re-examine solvent effects (DMSO vs. CDCl3) on chemical shifts .

Validate purity via elemental analysis or HPLC-DAD.

Compare with structurally analogous compounds (e.g., quinoline derivatives in ).

  • Bioactivity Discrepancies : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) and use statistical tools (ANOVA, t-tests) to assess significance .

Q. What strategies are effective for studying environmental fate and ecotoxicological impacts?

  • Experimental Design :

  • Degradation Studies : Expose the compound to UV light or microbial consortia, then analyze metabolites via LC-QTOF-MS .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity, with endpoints like LC50 or teratogenicity .

Q. How can regioselective modifications be achieved to enhance target specificity?

  • Synthetic Strategies :

  • Protecting Groups : Temporarily block the phenolic -OH group during sulfamoylation to prevent side reactions .
  • Directed C-H Activation : Use palladium catalysts to functionalize specific positions on the quinoline ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.